An In-depth Technical Guide to 1,2-Bis(trichlorosilyl)ethane
An In-depth Technical Guide to 1,2-Bis(trichlorosilyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, reactivity, applications, and safety protocols for 1,2-Bis(trichlorosilyl)ethane (BTSE). The information is intended for professionals in research and development who utilize organosilicon compounds.
Core Chemical Properties
1,2-Bis(trichlorosilyl)ethane is a versatile organosilicon compound recognized for its bifunctional nature, containing two trichlorosilyl groups linked by an ethylene bridge.[1] This structure allows it to act as a robust crosslinking and surface modification agent. Its appearance ranges from a white or colorless crystalline solid to a light yellow liquid, depending on purity and temperature.[1][2]
Table 1: Physicochemical Properties of 1,2-Bis(trichlorosilyl)ethane
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄Cl₆Si₂ | [1][3] |
| Molecular Weight | 296.92 g/mol (or 296.94) | [1][3] |
| CAS Number | 2504-64-5 | [1] |
| Melting Point | 24-29 °C (lit.) | [3][4] |
| Boiling Point | 201-202 °C (lit.) | [1][4] |
| Density | 1.483 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.475 - 1.477 (lit.) | [3][4] |
| Flash Point | 65 °C (149 °F) | [3][5] |
| Appearance | White or colorless to light yellow powder, solid, or clear liquid | [1][2] |
Reactivity and Handling
The defining characteristic of BTSE is the high reactivity of its silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, particularly by water.
Hydrolytic Sensitivity: BTSE reacts rapidly and violently with water, moisture, and other protic solvents (e.g., alcohols).[3][6] This hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming silanols. These silanol intermediates are unstable and readily condense to form stable, cross-linked siloxane (-Si-O-Si-) networks. This reaction is the basis for its use in forming protective coatings and polymers.[1][7]
Due to this reactivity, BTSE must be handled under anhydrous (moisture-free) conditions, typically under an inert atmosphere such as nitrogen or argon.[6] It is incompatible with alcohols, amines, and oxidizing agents.[6]
Experimental Protocols
General Handling and Storage Protocol:
-
Storage: Store containers in a dry, cool, and well-ventilated area between 2 °C and 8 °C.[1][5] The material should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[6]
-
Handling: All manipulations should be performed in a chemical fume hood.[6] Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[8] Avoid breathing dust or vapors.[8]
-
Dispensing: For transfers, use dry glassware and syringes. A Schlenk line or glovebox is recommended for sensitive reactions.
-
Spills: Do not use water to clean up spills.[6] Absorb spills with dry sand or another inert, dry material and place in a sealed container for disposal.[6]
Protocol for Surface Modification (Self-Assembled Monolayer Formation): This protocol is a generalized procedure for creating a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., silicon wafer, glass).
-
Substrate Preparation: Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen. To ensure a high density of hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or expose it to an oxygen plasma.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of BTSE in an anhydrous solvent such as toluene or hexane.
-
Deposition: Immerse the cleaned, hydroxylated substrate into the BTSE solution. The deposition can be carried out at room temperature for several hours or accelerated at a slightly elevated temperature (e.g., 50-70 °C).
-
Rinsing: After deposition, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.
-
Curing: Cure the coated substrate in an oven. The curing step helps to promote the formation of covalent siloxane bonds between adjacent BTSE molecules and the substrate, enhancing the stability of the monolayer.
Applications in Research and Development
BTSE is a key intermediate and building block in several areas of materials science and chemistry.
-
Surface Modification: It is widely used to create self-assembled monolayers (SAMs) on various substrates.[4][9] The two trichlorosilyl groups allow for dense, cross-linked films that can alter surface properties like hydrophobicity, adhesion, and corrosion resistance.[1][4][9]
-
Silicone Polymers: BTSE serves as a precursor for synthesizing specialized silicone polymers and resins.[1] The ethylene bridge provides a defined spacing between silicon atoms, influencing the final properties of the polymer. The trichlorosilyl groups facilitate the formation of durable siloxane networks.[1][7]
-
Microelectronics: In semiconductor manufacturing, it is used for the chemical vapor deposition (CVD) of silicon-based thin films, which are integral to fabricating electronic devices.[1]
-
Coupling Agent: It acts as an effective coupling agent to improve the adhesion between organic polymers and inorganic materials (e.g., glass, metals) in advanced composites and adhesives.[1][4][7]
Safety and Hazard Information
BTSE is a hazardous and corrosive substance that requires strict safety protocols.
Table 2: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS05 | Corrosion | |
| Signal Word | Danger | [8] | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [10] |
| EUH014 | Reacts violently with water. | ||
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [8][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [8] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician immediately.[6][8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[6][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,2-BIS(TRICHLOROSILYL)ETHANE, 95% | [gelest.com]
- 4. 1,2-BIS(TRICHLOROSILYL)ETHANE | 2504-64-5 [chemicalbook.com]
- 5. 1,2-BIS(TRICHLOROSILYL)ETHANE | 2504-64-5 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 10. 1,2-Bis(trichlorosilyl)ethane | 2504-64-5 | TCI AMERICA [tcichemicals.com]
